molecular formula C16H17NO2 B12283413 3-Amino-4-(4'-biphenylyl)butyric Acid

3-Amino-4-(4'-biphenylyl)butyric Acid

Cat. No.: B12283413
M. Wt: 255.31 g/mol
InChI Key: IHXITIQUZBCIHA-UHFFFAOYSA-N
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Description

3-Amino-4-(4’-biphenylyl)butyric acid is an organic compound with the molecular formula C16H17NO2 It is known for its unique structure, which includes an amino group and a biphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-4-(4’-biphenylyl)butyric acid typically involves the reaction of biphenyl derivatives with amino acids under controlled conditions. One common method includes the use of 4-biphenylacetic acid as a starting material, which undergoes a series of reactions including amination and carboxylation to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. Techniques such as high-performance liquid chromatography (HPLC) are often employed to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-Amino-4-(4’-biphenylyl)butyric acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The carboxyl group can be reduced to form alcohol derivatives.

    Substitution: The biphenyl moiety can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of the original compound, such as oxo, hydroxy, and substituted biphenyl derivatives.

Scientific Research Applications

3-Amino-4-(4’-biphenylyl)butyric acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-amino-4-(4’-biphenylyl)butyric acid involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the biphenyl moiety can engage in hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

    4’-Phenyl-DL-β-homophenylalanine: Similar in structure but with different functional groups.

    Boc-4’-phenyl-DL-β-homophenylalanine: A derivative with a Boc-protected amino group.

Uniqueness: 3-Amino-4-(4’-biphenylyl)butyric acid is unique due to its specific combination of functional groups and biphenyl structure, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

3-amino-4-(4-phenylphenyl)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2/c17-15(11-16(18)19)10-12-6-8-14(9-7-12)13-4-2-1-3-5-13/h1-9,15H,10-11,17H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHXITIQUZBCIHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)CC(CC(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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